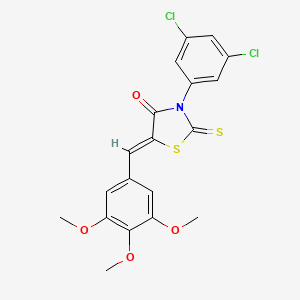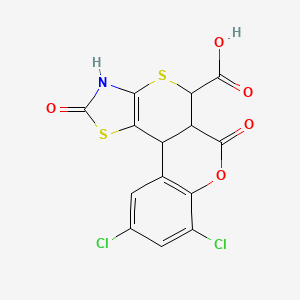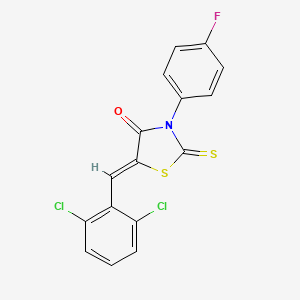![molecular formula C21H16BrN3OS2 B12139465 N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12139465.png)
N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide” is a complex organic compound that features a bromophenyl group, a thienopyrimidine core, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Sulfanylacetamide Moiety: This can be done through a nucleophilic substitution reaction where a thiol group reacts with an acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer, infections, and inflammatory conditions.
Industry
Industrial applications might include its use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mécanisme D'action
The mechanism of action of “N-(4-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Uniqueness
The presence of the bromophenyl group might confer unique electronic and steric properties, potentially leading to different biological activities or reactivity compared to its chloro- or fluoro- analogs.
Propriétés
Formule moléculaire |
C21H16BrN3OS2 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H16BrN3OS2/c1-13-2-4-14(5-3-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-8-6-15(22)7-9-16/h2-10,12H,11H2,1H3,(H,25,26) |
Clé InChI |
NIJFSKNDZFTVKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12139395.png)


![4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]](/img/structure/B12139411.png)
![5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139424.png)
![3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12139429.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methylbenzamide](/img/structure/B12139430.png)


![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one](/img/structure/B12139445.png)

![3,4,5-trimethoxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12139453.png)
![2-{4-Amino-5-[4-(tert-butyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12139466.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139477.png)
